One of the most widely studied aspects of violanthin is its antioxidant potential. Studies have shown that violanthin exhibits free radical scavenging activity, which helps protect cells from damage caused by oxidative stress. Oxidative stress is an imbalance between the production of free radicals and the body's ability to neutralize them. This imbalance can contribute to the development of various chronic diseases such as cancer, heart disease, and neurodegenerative disorders [].
Research suggests that violanthin may possess anti-inflammatory properties. Chronic inflammation is a key contributor to the progression of many diseases. Natural compounds like violanthin that can regulate the inflammatory response hold promise for the development of novel anti-inflammatory medications [].
Several studies are investigating the potential anti-cancer effects of violanthin. In-vitro studies have shown that violanthin may inhibit the proliferation and migration of cancer cells, while also promoting apoptosis, or programmed cell death []. However, further research is necessary to understand the underlying mechanisms and assess the potential of violanthin in cancer treatment.
Violanthin is a naturally occurring flavonoid glycoside, specifically classified as a C-glycosylflavonoid. Its chemical formula is C27H30O14, and it is recognized for its complex structure that includes multiple hydroxyl groups and a rhamnose sugar moiety. Violanthin is primarily derived from plants in the Viola genus, particularly Viola tricolor, and plays a significant role in the plant's defense mechanisms against pathogens and environmental stresses .
Violanthin exhibits several notable biological activities:
The synthesis of violanthin can be achieved through various methods:
Violanthin has several applications across different fields:
Research on the interactions of violanthin with other compounds indicates potential synergistic effects:
Violanthin shares structural similarities with other flavonoids and glycosides. Here are some comparable compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
Quercetin | Flavonoid | Known for strong antioxidant activity |
Rutin | Flavonoid Glycoside | Contains a rutinose sugar moiety |
Kaempferol | Flavonoid | Exhibits anti-inflammatory properties |
Apigenin | Flavonoid | Known for its potential anticancer effects |
Violanthin is unique due to its specific C-glycosyl structure that differentiates it from other flavonoids. This structural configuration contributes to its distinct biological activities, particularly its effectiveness as a cholinesterase inhibitor and its enhanced stability compared to O-glycosylated flavonoids. Additionally, the presence of multiple hydroxyl groups increases its reactivity and potential therapeutic applications .
Violanthin is a flavone C-glycoside with the molecular formula C₂₇H₃₀O₁₄ [1] [2] [3]. The compound possesses a molecular weight of 578.52 grams per mole, with an exact mass of 578.163556 atomic mass units [1] [2]. The monoisotopic mass has been determined to be 578.163561 atomic mass units, providing precise identification parameters for analytical characterization [10]. The compound is registered under Chemical Abstracts Service number 40581-17-7 and assigned the MDL number MFCD29037226 [2] [7].
Property | Value |
---|---|
Molecular Formula | C₂₇H₃₀O₁₄ |
Molecular Weight | 578.52 g/mol |
Exact Mass | 578.163556 u |
Monoisotopic Mass | 578.163561 u |
CAS Registry Number | 40581-17-7 |
MDL Number | MFCD29037226 |
Violanthin is characterized by a fundamental flavone backbone, which consists of a 2-phenylchromen-4-one structure [1] [4]. The core structure features hydroxyl groups at positions 5, 7, and 4' of the flavone scaffold [1] [2]. This flavone framework is classified as a member of the flavonoid 8-C-glycosides, where carbohydrate moieties are C-glycosidically linked to the 8-position of the 2-phenylchromen-4-one backbone [4] [1]. The aromatic B ring is positioned at carbon-2 of the chromone system, maintaining the characteristic flavone configuration [1] [2].
The distinguishing structural feature of violanthin involves two C-linked glycosidic components attached to the flavone core [1] [2]. At position 6, a β-D-glucopyranosyl residue is C-glycosidically bonded to the flavone backbone [1] [2] [3]. At position 8, a 6-deoxy-α-L-mannopyranosyl residue (rhamnose) is similarly attached through a C-glycosidic linkage [1] [2] [3]. This dual glycosylation pattern contributes to the compound's classification as a flavone di-C-glycoside [21]. The C-glycosidic bonds exhibit enhanced stability compared to O-glycosidic linkages, as they are resistant to acid hydrolysis and enzymatic cleavage [21].
Violanthin contains ten defined stereocenters throughout its molecular structure [2] [10]. The stereochemical configuration of the glucose moiety at position 6 follows the (2S,3R,4R,5S,6R) arrangement, while the rhamnose unit at position 8 adopts the (2S,3R,4R,5R,6S) configuration [1] [2]. The International Union of Pure and Applied Chemistry name reflects this complex stereochemistry: 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]-4H-chromen-4-one [1] [2]. The InChI key MVOUGOXRXQDXDC-RSPRXDBDSA-N provides a unique identifier for this specific stereochemical arrangement [1] [10].
Violanthin demonstrates limited solubility in aqueous media, being described as slightly soluble in water [4] [23]. The compound exhibits enhanced solubility in dimethyl sulfoxide, with a reported solubility of 1 milligram per milliliter [5] [8]. The topological polar surface area has been calculated as 255.11 square angstroms, indicating significant polar character that influences solubility behavior [10]. The compound contains 10 hydrogen bond donors and 14 hydrogen bond acceptors, contributing to its interaction with polar solvents [10]. The predicted logarithm of the partition coefficient (logP) is 2.11, suggesting moderate lipophilicity [10].
Solubility Parameter | Value |
---|---|
Water Solubility | Slightly soluble |
Dimethyl sulfoxide Solubility | 1 mg/mL |
Topological Polar Surface Area | 255.11 Ų |
Hydrogen Bond Donors | 10 |
Hydrogen Bond Acceptors | 14 |
logP (predicted) | 2.11 |
Violanthin exhibits very weakly acidic properties, with a predicted pKa value of 5.70 ± 0.40 [8] [23]. This acidic character is attributed to the phenolic hydroxyl groups present in the flavone structure [8]. The compound's acid-base behavior influences its stability and solubility across different pH ranges [23]. The weakly acidic nature results from the deprotonation of hydroxyl groups, particularly those at positions 5, 7, and 4' of the flavone core [1] [8].
Violanthin exhibits characteristic spectroscopic properties consistent with flavone C-glycosides [15] [33]. The compound demonstrates typical ultraviolet absorption patterns associated with the flavone chromophore, with absorption maxima reflecting the extended conjugation system of the aromatic rings [15] [27]. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts for the flavone backbone and glycosidic components [31] [32]. Carbon-13 nuclear magnetic resonance spectroscopy shows signals consistent with aromatic carbons in the 125-150 parts per million range and glycosidic carbons in the 60-110 parts per million region [31] [32] [36]. Mass spectrometry analysis demonstrates fragmentation patterns characteristic of flavone di-C-glycosides, with diagnostic ions for both the aglycone and sugar components [34] [37].
Violanthin exhibits chemical reactivity patterns typical of flavone C-glycosides [21]. The compound can undergo oxidation reactions to form various derivatives, potentially enhancing biological activity . Under acidic conditions, the compound may undergo hydrolysis, although the C-glycosidic bonds demonstrate greater stability compared to O-glycosidic linkages [21]. The presence of multiple hydroxyl groups provides sites for potential chemical modification through acetylation, methylation, or other derivatization reactions . The flavone core can participate in complexation reactions with metal ions, particularly through the hydroxyl groups at positions 5 and 7 [6]. The compound demonstrates stability under physiological conditions, with the C-glycosidic bonds conferring resistance to enzymatic degradation [21].